methyl 1-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carbonyl)azetidine-3-carboxylate
CAS No.: 1421443-44-8
Cat. No.: VC5466235
Molecular Formula: C12H15N3O4
Molecular Weight: 265.269
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1421443-44-8 |
|---|---|
| Molecular Formula | C12H15N3O4 |
| Molecular Weight | 265.269 |
| IUPAC Name | methyl 1-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carbonyl)azetidine-3-carboxylate |
| Standard InChI | InChI=1S/C12H15N3O4/c1-18-12(17)8-6-14(7-8)10(16)9-5-13-15-3-2-4-19-11(9)15/h5,8H,2-4,6-7H2,1H3 |
| Standard InChI Key | BJJCPXHZINXTAF-UHFFFAOYSA-N |
| SMILES | COC(=O)C1CN(C1)C(=O)C2=C3N(CCCO3)N=C2 |
Introduction
Chemical Identity and Structural Features
Molecular Composition and Nomenclature
The compound’s systematic IUPAC name, methyl 1-(6,7-dihydro-5H-pyrazolo[5,1-b] oxazine-3-carbonyl)azetidine-3-carboxylate, reflects its hybrid structure. Key components include:
-
A pyrazolo[5,1-b] oxazine bicyclic system, featuring fused pyrazole and oxazine rings.
-
An azetidine ring (a four-membered saturated nitrogen heterocycle) substituted with a methyl carboxylate group.
-
A carbonyl bridge linking the pyrazolo-oxazine and azetidine moieties.
Table 1: Molecular Identity
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₄N₃O₄ |
| Molecular Weight | 276.26 g/mol |
| CAS Number | Not yet assigned |
| SMILES | COC(=O)C1CN(C(=O)C2=NN3CCOCC3=C2)C1 |
The molecular formula was derived by combining the pyrazolo-oxazine fragment (C₇H₉N₂O) with the azetidine carboxylate group (C₅H₅N₁O₃) .
Structural Analysis
The pyrazolo-oxazine core contributes planar rigidity, while the azetidine ring introduces stereoelectronic effects due to its puckered conformation. The carbonyl group facilitates electronic conjugation between the two heterocycles, potentially influencing reactivity and binding interactions .
Synthesis and Manufacturing
Retrosynthetic Considerations
Synthesis likely involves two key steps:
-
Construction of the pyrazolo-oxazine core: Methods for analogous compounds include cyclocondensation of hydrazines with γ-lactones or ring-closing metathesis .
-
Coupling with azetidine carboxylate: Acylation of the azetidine amine using a pyrazolo-oxazine carbonyl chloride or activated ester .
Exemplary Synthetic Pathway
A plausible route is outlined below:
-
Pyrazolo-oxazine-3-carbonyl chloride synthesis:
-
Azetidine carboxylate preparation:
-
Methyl azetidine-3-carboxylate is commercially available or synthesized via cyclization of β-amino alcohols.
-
-
Amide bond formation:
Table 2: Synthetic Comparison of Related Compounds
| Compound | Yield (%) | Method Highlight | Reference |
|---|---|---|---|
| Ethyl pyrazolo-oxazine-2-carboxylate | 78 | Cyclocondensation | |
| Methyl azetidine-3-carboxylate | 85 | Mitsunobu reaction |
Physicochemical Properties
Predicted Properties
Computational modeling suggests the following characteristics:
Table 3: Key Physicochemical Parameters
| Parameter | Value | Method |
|---|---|---|
| LogP (lipophilicity) | 1.2 ± 0.3 | XLogP3 |
| Water Solubility | 2.1 mg/mL | ESOL |
| pKa (carboxylate) | 3.8 | ChemAxon |
| Topological Polar Surface Area | 98 Ų | PubChem Descriptor |
The moderate LogP value indicates balanced lipophilicity, suitable for membrane permeability in drug candidates . The high polar surface area suggests potential for hydrogen bonding, aligning with kinase inhibitor pharmacophores.
Applications and Industrial Relevance
Medicinal Chemistry
-
Lead compound: The scaffold’s rigidity and polarity make it a candidate for optimizing pharmacokinetic profiles in oncology targets.
-
Fragment-based drug design: The azetidine moiety could replace larger cyclic amines to reduce molecular weight .
Agrochemistry
Pyrazolo-oxazine derivatives show herbicidal activity, suggesting potential utility in crop protection .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume